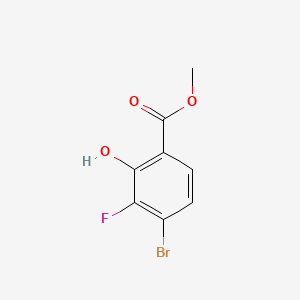

![molecular formula C21H24N2O4 B2755304 4-methoxy-5-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-phenylpyridin-2(1H)-one CAS No. 2320505-43-7](/img/structure/B2755304.png)

4-methoxy-5-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-phenylpyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule with several functional groups. It contains a pyridinone ring, which is a type of heterocyclic compound, and an 8-azabicyclo[3.2.1]octane structure, which is a type of bicyclic compound . These structures are often found in various biologically active compounds.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridinone ring and the 8-azabicyclo[3.2.1]octane structure. The latter is a common core of tropane alkaloids and its stereoselective synthesis has been a subject of research .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 8-azabicyclo[3.2.1]octane structure, in particular, would contribute to the three-dimensionality of the molecule .科学的研究の応用

Chemical Synthesis and Structural Analysis

Gold(III) Tetrachloride Salt of L-Cocaine Analysis

The protonated N atom of the compound is intra-molecularly hydrogen bonded to the O atom of the methoxycarbonyl group, indicating its structural significance in coordination complexes (Wood et al., 2007).

Reactivity with Nucleophilic Reagents

The compound's hydroxyl group reacts with methanol and propylamine, highlighting its reactivity and potential for further chemical modifications (Chlenov et al., 1976).

Catalytic Applications in Reduction of Ketones

It serves as a catalyst in the enantioselective borane reduction of ketones, emphasizing its role in asymmetric synthesis and catalysis (Brunel et al., 1994).

Formation of Highly Substituted Azabicyclo[3.2.1]octanes

Demonstrates its utility in the synthesis of complex bicyclic structures, beneficial for the development of new pharmaceuticals (Rumbo et al., 1996).

Enantioselective Synthesis

Construction of Azetidin-2-ones

Its role in the highly enantioselective construction of intermediates for carbapenem antibiotics, showcasing its importance in drug synthesis (Anada & Watanabe, 1998).

Chiral Auxiliaries

The compound's derivatives act as new chiral auxiliaries in organic synthesis, indicating its versatility in stereocontrolled synthesis (Martens & Lübben, 1990).

Advanced Organic Synthesis Techniques

- Ring-Closing Olefin Metathesis: Facilitates the synthesis of bridged azabicyclic structures, crucial for constructing natural product analogues and medicinal chemistry (Neipp & Martin, 2003).

将来の方向性

特性

IUPAC Name |

4-methoxy-5-(3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-phenylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-26-17-10-15-8-9-16(11-17)23(15)21(25)18-13-22(14-6-4-3-5-7-14)20(24)12-19(18)27-2/h3-7,12-13,15-17H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFJFZVLJDPQAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CCC(C1)N2C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2755222.png)

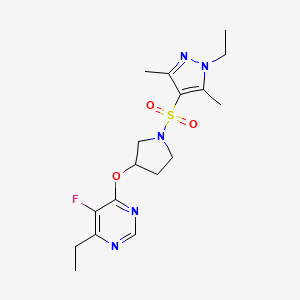

![6-[4-(6-Cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2755224.png)

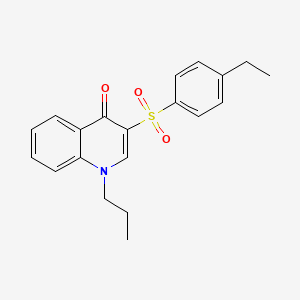

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2755227.png)

![4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2755228.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine](/img/structure/B2755229.png)

![3-[(2,3,4-trimethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2755231.png)

![2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2755233.png)

![1-(5-Fluoro-3-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2755237.png)

![3-[(4-Chlorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2755238.png)

![(Z)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2755241.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2755242.png)